molecular formula C11H17NO3S B13818192 Ethyl 5-[(3R)-4-amino-3-hydroxybutyl]thiophene-2-carboxylate CAS No. 208337-84-2

Ethyl 5-[(3R)-4-amino-3-hydroxybutyl]thiophene-2-carboxylate

Cat. No.: B13818192
CAS No.: 208337-84-2
M. Wt: 243.32 g/mol
InChI Key: MWKRJELNBCSJGI-MRVPVSSYSA-N
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Description

Ethyl 5-[(3R)-4-amino-3-hydroxybutyl]thiophene-2-carboxylate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Ethyl 5-[(3R)-4-amino-3-hydroxybutyl]thiophene-2-carboxylate, can be achieved through various methods. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives often involves optimizing these synthetic routes to achieve high yields and purity. The choice of method depends on the desired properties of the final product and the availability of starting materials .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(3R)-4-amino-3-hydroxybutyl]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives .

Mechanism of Action

The mechanism of action of Ethyl 5-[(3R)-4-amino-3-hydroxybutyl]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways involved are still under investigation.

Properties

CAS No.

208337-84-2

Molecular Formula

C11H17NO3S

Molecular Weight

243.32 g/mol

IUPAC Name

ethyl 5-[(3R)-4-amino-3-hydroxybutyl]thiophene-2-carboxylate

InChI

InChI=1S/C11H17NO3S/c1-2-15-11(14)10-6-5-9(16-10)4-3-8(13)7-12/h5-6,8,13H,2-4,7,12H2,1H3/t8-/m1/s1

InChI Key

MWKRJELNBCSJGI-MRVPVSSYSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(S1)CC[C@H](CN)O

Canonical SMILES

CCOC(=O)C1=CC=C(S1)CCC(CN)O

Origin of Product

United States

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